
ethyl 8-methoxy-4-oxo-3H-quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-methoxy-4-oxo-3H-quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is part of the quinoline family, which is characterized by a heterocyclic aromatic structure. Quinoline derivatives are widely studied due to their significant biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methoxy-4-oxo-3H-quinoline-3-carboxylate typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a series of steps including cyclization and esterification to form the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve additional purification steps such as recrystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
Ethyl 8-methoxy-4-oxo-3H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace the methoxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4,8-dione derivatives, while reduction can produce 8-methoxy-4-hydroxyquinoline-3-carboxylate.
科学的研究の応用
Ethyl 8-methoxy-4-oxo-3H-quinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 8-methoxy-4-oxo-3H-quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Quinoline-4-carboxylate: Similar in structure but lacks the methoxy group.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group.
Quinoline-3-carboxylate: Similar core structure but different substituents.
Uniqueness
Ethyl 8-methoxy-4-oxo-3H-quinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group at the 8-position and the ester group at the 3-position enhances its reactivity and potential for diverse applications .
特性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
ethyl 8-methoxy-4-oxo-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)17-2/h4-7,9H,3H2,1-2H3 |
InChIキー |
YOBVOPUMBCKYJP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C=NC2=C(C1=O)C=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


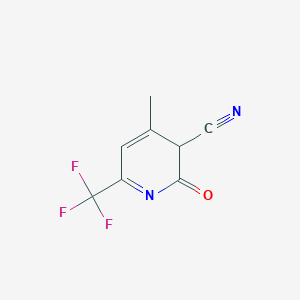
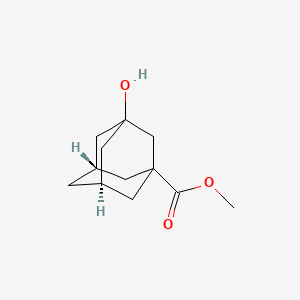
![2-(chloromethyl)-7-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134869.png)
![(3-hydroxyazetidin-1-yl)-[(1S,2S)-2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15134874.png)
![(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B15134877.png)
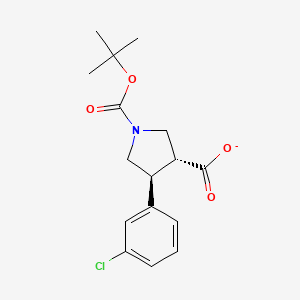

![7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B15134897.png)
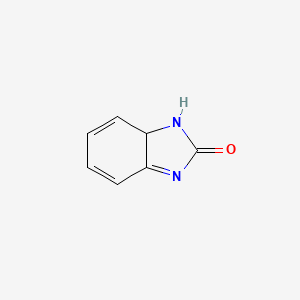

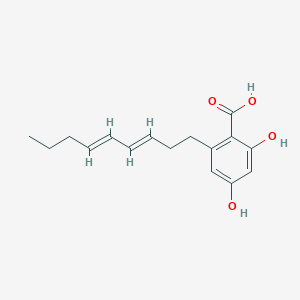
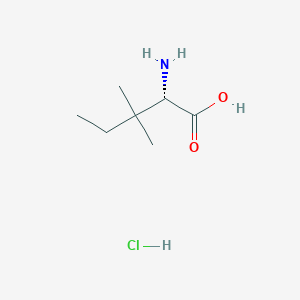
![3-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) ester](/img/structure/B15134925.png)

